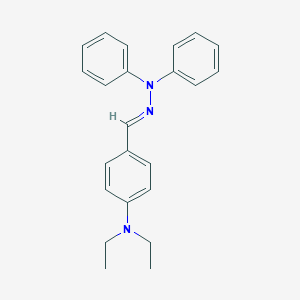

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone

Description

The exact mass of the compound 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(E)-(diphenylhydrazinylidene)methyl]-N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3/c1-3-25(4-2)21-17-15-20(16-18-21)19-24-26(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3/b24-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBCLRRWZQSURU-LYBHJNIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68189-23-1 | |

| Record name | Benzaldehyde, 4-(diethylamino)-, 2,2-diphenylhydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(diethylamino)benzaldehyde diphenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEH)

Executive Summary

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEH) is a seminal organic semiconductor, historically significant as the primary hole-transport material (HTM) in early xerographic photoreceptors. Beyond its optoelectronic utility, DEH serves as a robust model compound for studying the hydrazone linkage —a critical structural motif in pH-sensitive prodrug design.

This guide synthesizes the physicochemical foundation of DEH with practical protocols for its synthesis and characterization. It bridges the gap between materials science (charge transport) and medicinal chemistry (hydrolytic stability), providing a unified technical reference for cross-disciplinary research.

Part 1: Chemical Identity & Structural Specifications

DEH functions as a "push-pull" system where the electron-rich diethylamino group acts as a donor, conjugated through the phenyl ring to the hydrazone acceptor. This electronic structure is responsible for its hole-transporting capability and distinct spectroscopic signature.

Core Specifications Table

| Property | Specification |

| IUPAC Name | 4-[(Diphenylhydrazinylidene)methyl]-N,N-diethylaniline |

| Common Abbreviation | DEH, DPH |

| CAS Number | 68189-23-1 (Primary), 125948-64-3 (Dispersion/Salt forms) |

| Molecular Formula | |

| Molecular Weight | 343.47 g/mol |

| Appearance | Bright yellow needle-like crystals |

| Melting Point | 94–96 °C |

| Solubility | Soluble in THF, Toluene, DCM; Insoluble in Water |

| Ionization Potential | ~5.3 eV (Solid state) |

Part 2: Synthesis & Purification Protocol

Objective: Synthesize high-purity DEH via acid-catalyzed condensation of 4-(diethylamino)benzaldehyde and 1,1-diphenylhydrazine.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the hydrazine terminal nitrogen on the aldehyde carbonyl carbon. Acid catalysis is required to protonate the carbonyl oxygen, increasing its electrophilicity. However, pH control is critical; too much acid will protonate the amine nucleophile, inhibiting the reaction.

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve 4-(diethylamino)benzaldehyde (1.0 eq) in absolute ethanol (concentration ~0.5 M).

-

Add 1,1-diphenylhydrazine (1.05 eq) to the solution. Note: Use a slight excess of hydrazine to drive the equilibrium.

-

-

Catalysis:

-

Add glacial acetic acid (catalytic amount, ~0.1 eq).

-

Critical Insight: Do not use strong mineral acids (HCl, H2SO4) as they will form salts with the diethylamino group, precipitating the starting material.

-

-

Reflux:

-

Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1). The product will appear as a bright yellow fluorescent spot.

-

-

Isolation & Purification:

-

Cool the solution slowly to room temperature, then to 4°C. DEH crystallizes readily.

-

Filter the yellow needles and wash with cold ethanol.

-

Recrystallization (Mandatory for Device Grade): Recrystallize twice from ethanol/toluene (9:1 ratio) to remove hydrazine impurities which act as deep traps for charge carriers.

-

Visualization: Synthesis Workflow

Part 3: Optoelectronic Characterization

DEH is the archetypal Disordered Organic Semiconductor . Unlike silicon, charge transport in DEH (dispersed in a polymer binder like polycarbonate) occurs via a polaron hopping mechanism between localized states.

Hole Mobility Analysis

The hole mobility (

-

Mobility Value:

at room temperature. -

Field Dependence: Mobility increases with the square root of the electric field (

), following the Poole-Frenkel relationship:

UV-Vis Spectroscopy[1][2]

-

Absorption Max (

): ~370–380 nm (in THF). -

Bathochromic Shift: The formation of the hydrazone extends the

-conjugation system relative to the aldehyde precursor (

Visualization: Charge Transport Mechanism

Part 4: Biological Relevance (Hydrazone Linkage Stability)

While DEH is an electronic material, the hydrazone bond (-C=N-N-) is a critical tool in drug development, specifically for pH-sensitive drug delivery systems (e.g., Doxorubicin-hydrazone conjugates). DEH serves as a stable, hydrophobic model to study the kinetics of this linkage.

Hydrolytic Stability Profile

The hydrazone linkage is designed to be:

-

Stable at pH 7.4 (Blood/Extracellular Matrix): Prevents premature drug release.

-

Labile at pH 5.0–6.0 (Endosome/Lysosome): Hydrolyzes rapidly to release the active payload.

Experimental Validation Protocol: To verify the stability of the hydrazone linkage using DEH as a model:

-

Prepare 10

M solutions of DEH in buffers of pH 7.4 and pH 5.0 (with 10% acetonitrile for solubility). -

Monitor the absorbance at 380 nm (hydrazone) vs. 340 nm (aldehyde) over 24 hours.

-

Result: At pH 5.0, a decrease in the 380 nm peak correlates with hydrolysis, validating the acid-sensitivity of the bond.

Visualization: pH-Dependent Hydrolysis

References

-

AIP Publishing. (1986). Hole transport in a molecularly doped polymer: p-diethylaminobenzaldehyde-diphenyl hydrazone in polycarbonate.[1] Journal of Applied Physics.

-

National Institutes of Health (PubChem). 4-(Diethylamino)benzaldehyde diphenylhydrazone (Compound Summary).

-

Echemi. 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone Properties and CAS.

-

American Chemical Society (Bioconjugate Chem). (2007). Design of pH-Sensitive PEG-PE Conjugates: Effect of Substitutes at the Hydrazone Linkage. (Context for Hydrazone Stability).

-

Tyger Scientific. Product Specification: 4-Diethylaminobenzaldehyde N,N-diphenylhydrazine.[2]

Sources

Advanced Technical Guide: 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEH)

CAS Number: 68189-23-1

Common Abbreviations: DEH, p-DEH

Chemical Formula:

Executive Summary & Significance

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEH) is a benchmark organic hole-transport material (HTM).[2] Historically pivotal in the development of organic photoreceptors (OPCs) for electrophotography (Xerox process), it remains a critical reference standard in modern organic electronics.

Its significance lies in its low ionization potential and high solubility, allowing it to function as a molecularly doped polymer (MDP) when dispersed in binders like polycarbonate. Unlike conductive polymers (e.g., PEDOT:PSS), DEH relies on a redox-mediated hopping mechanism for charge transport, making it an ideal model system for studying disorder-controlled charge transfer in amorphous organic solids.[2]

Physicochemical Characterization

The following data represents electronic-grade purity (>99%) requirements for device fabrication.

| Property | Value / Range | Notes |

| Appearance | Bright Yellow/Greenish Crystalline Powder | Darkening indicates oxidation/impurity.[2] |

| Melting Point | 94.0 – 96.0 °C | Sharp endotherm indicates high purity.[2] |

| Solubility | Soluble: THF, DCM, Toluene, BenzeneInsoluble: Water, Alcohols (Cold) | High solubility in non-polar solvents is crucial for spin-coating. |

| UV-Vis Abs. | Strong | |

| Oxidation Potential | Reversible one-electron oxidation.[2] | |

| Hole Mobility | Field-dependent; measured in polycarbonate blends.[2] |

Synthesis Protocol: Schiff Base Condensation

Objective: Synthesize high-purity DEH via acid-catalyzed condensation of 4-(diethylamino)benzaldehyde and 1,1-diphenylhydrazine.

Reaction Logic

This is a nucleophilic addition-elimination reaction.[2] The hydrazine nitrogen (nucleophile) attacks the aldehyde carbonyl.

-

Why Acid Catalysis? The carbonyl oxygen must be protonated to increase electrophilicity, but too much acid will protonate the hydrazine, deactivating it. A weak acid (acetic acid) or catalytic p-TsOH is optimal.[2]

-

Equilibrium Control: The reaction produces water. To drive the reaction to completion (Le Chatelier’s principle), water must be removed or the product must precipitate out.

Step-by-Step Methodology

Reagents:

-

4-(Diethylamino)benzaldehyde (1.0 eq) [CAS: 120-21-8][2][4][5]

-

1,1-Diphenylhydrazine hydrochloride (1.05 eq) [CAS: 530-50-7]

-

Sodium Acetate (1.1 eq) [If using hydrochloride salt]

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (drops)

Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-(diethylamino)benzaldehyde in absolute ethanol (approx. 10 mL/g).

-

Free Base Generation (In-situ): Add 1,1-diphenylhydrazine hydrochloride and sodium acetate. The acetate acts as a buffer, liberating the free hydrazine while maintaining a slightly acidic pH for catalysis.

-

Reflux: Heat the mixture to reflux (

) under an inert atmosphere ( -

Monitoring: Monitor via TLC (Silica gel; Hexane:Ethyl Acetate 4:1). The aldehyde spot should disappear.

-

Isolation: Cool the solution slowly to room temperature, then to

. The product, DEH, will crystallize as yellow needles. -

Purification (Critical): Filter the crude solid. Recrystallize twice from hot ethanol.

-

Why? Electronic applications are intolerant to ionic impurities (Na+, Cl-) which act as deep traps for charge carriers.[2]

-

Synthesis Workflow Diagram

Figure 1: Reaction pathway for the synthesis of DEH, highlighting the critical dehydration step driven by thermodynamic stability of the conjugated hydrazone system.[2]

Mechanism of Action: Hole Transport

In organic electronics, DEH does not conduct electricity like a metal (band transport). Instead, it operates via Polaron Hopping .

The Hopping Mechanism

-

Injection: A hole (positive charge) is injected from the anode (or generated via photo-excitation) onto a DEH molecule, creating a radical cation (

). -

Redox Transfer: Under an applied electric field (

), an electron transfers from a neutral neighboring DEH molecule to the cation. This is effectively the "hole" moving to the neighbor. -

Active Site: The nitrogen atoms in the hydrazone linkage (

) are the centers of highest Highest Occupied Molecular Orbital (HOMO) density. The stability of the radical cation is provided by the resonance delocalization across the diphenyl and diethylaminophenyl groups.

Charge Transport Pathway Diagram

Figure 2: The hole transport mechanism relies on the reversible oxidation of DEH to its radical cation and subsequent electron transfer driven by an electric field.[2]

Safety & Handling (E-E-A-T)

Warning: While DEH itself is relatively stable, the precursors require strict safety protocols.

-

Hydrazine Toxicity: 1,1-Diphenylhydrazine is a suspected carcinogen and can cause methemoglobinemia.[2] All synthesis must occur in a fume hood.

-

Light Sensitivity: DEH is photo-active.[2] Prolonged exposure to UV/blue light can cause photo-oxidation or isomerization (E/Z isomerization), degrading electronic performance.[2] Store in amber vials under inert gas.

-

Self-Validation: Before using DEH in a device, run a cyclic voltammetry (CV) scan.[2] If the oxidation peak is irreversible or shifted, the material has degraded and must be recrystallized.

References

-

Molecular Structure & CAS Verification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108365, 4-(Diethylamino)benzaldehyde diphenylhydrazone. Retrieved from [Link][2]

-

Hole Transport Mechanism: Schein, L. B., & Borsenberger, P. M. (1990). Hole transport in a molecularly doped polymer: 4-diethylaminobenzaldehyde-diphenylhydrazone. Chemical Physics. Retrieved from [Link]

-

Synthesis & Properties: Enomoto, T., et al. (1980). Carrier Transport in Hydrazone-Polycarbonate. IEEE Transactions on Electron Devices.

-

Modern Applications (Perovskites): Petrus, M. L., et al. (2015). Hydrazone-based hole transporting material prepared via condensation chemistry.[2][6][7] Journal of Materials Chemistry A. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 120-21-8|4-Diethylaminobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 4-(Diethylamino)benzaldehyde, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Hydrazone-based hole transporting material prepared via condensation chemistry as alternative for cross-coupling chemistry for perovskite solar cells - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

Technical Monograph: 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEH)

Executive Summary

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEH) is a seminal organic semiconductor and a structural archetype in hydrazone chemistry. Historically significant as a Hole Transport Material (HTM) in xerography and organic light-emitting diodes (OLEDs), DEH exemplifies a "push-pull" electronic system where a strong electron donor (diethylamino) is coupled to a transport-active hydrazone moiety.

For drug development professionals , DEH serves as a critical model system for understanding hydrazone linker stability . The pH-dependent hydrolysis of the C=N bond—central to the release mechanisms of Antibody-Drug Conjugates (ADCs)—can be rationalized by studying the electronic shielding effects present in DEH.

Molecular Architecture & Electronic Landscape

The DEH molecule (CAS: 68189-23-1 ) is defined by its conjugated

Structural Components[1][2][3][4][5][6][7][8][9][10]

-

Electron Donor (The "Push"): The p-diethylamino group injects electron density into the benzene ring.

- -Bridge: The central phenyl ring acts as the conjugation linker.

-

Hole Transport Unit (The "Pull"/Active Site): The 1,1-diphenylhydrazone group. The nitrogen atoms here are the sites of reversible oxidation, essential for hole transport (radical cation formation).

Electronic Properties Table

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Core Composition | |

| Molecular Weight | 343.47 g/mol | Small molecule transport |

| Melting Point | 94–96 °C | Thermal stability limit |

| Appearance | Yellow to Greenish Crystalline Solid | Indicates absorption in violet/UV region (ICT band) |

| HOMO Level | ~ -5.3 eV (Estimated) | Matches work function of Au/ITO anodes |

| Hole Mobility | Dispersive transport (Hopping mechanism) |

Synthesis & Characterization Protocol

Reaction Logic

The synthesis is a classic Schiff base condensation between a carbonyl compound and a hydrazine. Acid catalysis is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine.

Diagram 1: Synthesis Workflow

Caption: Acid-catalyzed condensation pathway transforming aldehyde and hydrazine precursors into the conjugated DEH system.

Experimental Procedure

Note: Perform all steps under subdued light to prevent photo-oxidation.

-

Reagent Prep: Dissolve 1.0 eq of 4-(diethylamino)benzaldehyde (CAS 120-21-8) and 1.1 eq of 1,1-diphenylhydrazine hydrochloride in absolute ethanol.

-

Catalysis: Add sodium acetate (to neutralize the hydrochloride) or a catalytic amount of glacial acetic acid if using free base hydrazine.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The aldehyde spot should disappear.

-

Isolation: Cool the solution to room temperature. The product will precipitate as yellow crystals. If oiling occurs, scratch the flask side with a glass rod to induce nucleation.

-

Purification (Critical for Electronic Grade):

-

Filter the crude solid.[1]

-

Recrystallize twice from Ethanol/Petroleum Ether (1:1).

-

Vacuum Dry: Dry at 40°C under vacuum for 12 hours to remove solvent traps which act as charge traps in devices.

-

Materials Science: The Hole Transport Mechanism

In organic electronics, DEH operates via a Hopping Mechanism . It does not conduct electricity like a metal; rather, positive charges (holes) "hop" between discrete molecules.

Mechanism of Action

-

Injection: An anode (e.g., ITO) extracts an electron from the HOMO of a DEH molecule, creating a radical cation (

). -

Migration: A neutral DEH molecule transfers an electron to the neighboring

. This effectively moves the "hole" to the new molecule. -

Disorder: The bulky phenyl groups on the hydrazine end prevent tight

-stacking (crystallization), maintaining an amorphous state which is crucial for uniform film formation in photoreceptors.

Diagram 2: Hole Hopping Pathway

Caption: The "Hopping" mechanism. A neutral DEH molecule donates an electron to a cationic neighbor, effectively transporting the positive charge (hole).

Drug Development: Hydrazones as pH-Sensitive Linkers[2]

While DEH is a material, its hydrazone linkage (

The pH-Switch Concept

Hydrazones are stable at physiological pH (7.4) but hydrolyze rapidly in the acidic environment of endosomes/lysosomes (pH 5.0–6.0).[] This property is used to release cytotoxic payloads only after the drug has been internalized by the cancer cell.

-

DEH as a Model: The electron-donating diethylamino group in DEH stabilizes the imine bond, making it more resistant to hydrolysis than simple aliphatic hydrazones.

-

Design Implication: By varying the substituents on the benzaldehyde ring (e.g., changing Diethylamino to Nitro), researchers can tune the hydrolysis rate (

) of the linker to match the desired pharmacokinetic profile.

Key Insight for Medicinal Chemists:

"The rate of hydrazone hydrolysis is directly proportional to the electron density at the azomethine carbon. DEH represents a 'slow-release' model due to strong donor conjugation."

References

-

AIP Publishing. (1986). Hole transport in a molecularly doped polymer: p-diethylaminobenzaldehyde-diphenyl hydrazone in polycarbonate.[3] Journal of Applied Physics.

-

Echemi. (2024). 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone Product Specifications and CAS Verification (68189-23-1).

-

BOC Sciences. (2023). Acid Labile Linker Synthesis: Chemistry of Hydrazone Stability in ADCs.

-

MDPI Molecules. (2007).[4] Biological Activities of Hydrazone Derivatives: Structure-Activity Relationships.

-

ChemicalBook. (2024). Synthesis Precursors: 4-Diethylaminobenzaldehyde Properties.[5]

Sources

Technical Guide: Synthesis of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone

Executive Summary

This guide details the synthesis, purification, and characterization of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (CAS: 98084-67-4), widely recognized in the field as DEH or T-1 .

While historically significant as a Hole Transport Material (HTM) in organic photoconductors (OPCs) and perovskite solar cells, the hydrazone motif is also a critical pharmacophore in medicinal chemistry, known for antimicrobial and anticonvulsant properties. This guide bridges the gap between material purity requirements and pharmaceutical synthesis rigor.

Key Protocol Features:

-

Reaction Type: Acid-catalyzed condensation (Schiff base formation).

-

Yield Target: >85% isolated yield.

-

Purity Target: >99.5% (HPLC/LC-MS grade).

-

Critical Control Point: Moisture management to prevent hydrolysis of the imine bond.

Chemical Basis & Retrosynthetic Analysis[1]

The synthesis relies on the condensation of a carbonyl compound (aldehyde) with a hydrazine derivative.[1][2] The reaction is driven by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon.

Reaction Mechanism

The transformation proceeds via a hemiaminal intermediate, followed by acid-catalyzed dehydration to form the C=N double bond.

Stoichiometry:

Mechanistic Pathway (Visualization)

Figure 1: Acid-catalyzed condensation mechanism. The elimination of water (Step 3) is the rate-determining step in neutral conditions, while nucleophilic attack (Step 2) can be rate-limiting in highly acidic conditions.

Materials & Precursors

High-purity starting materials are non-negotiable for optoelectronic applications, where trace impurities act as charge traps.

| Reagent | MW ( g/mol ) | Equiv.[3][2][4] | Role | Critical Attribute |

| 4-(Diethylamino)benzaldehyde | 177.25 | 1.0 | Electrophile | Free of 4-fluorobenzaldehyde precursor. |

| 1,1-Diphenylhydrazine HCl | 220.70 | 1.1 | Nucleophile | Store under inert gas; oxidation sensitive. |

| Sodium Acetate (Anhydrous) | 82.03 | 1.2 | Buffer | Neutralizes HCl salt to release free base. |

| Ethanol (Absolute) | 46.07 | Solvent | Medium | Low water content favors equilibrium. |

| Glacial Acetic Acid | 60.05 | Cat. | Catalyst | Promotes carbonyl protonation.[5] |

Safety Warning: 1,1-Diphenylhydrazine is toxic and a suspected carcinogen. All operations must be performed in a fume hood. Nitrile gloves and safety goggles are mandatory.

Synthesis Protocol (Step-by-Step)

This protocol uses the Hydrochloride Salt method, which is more stable and commercially available than the free base hydrazine.

Phase 1: Preparation & Activation

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Solvation: Add 50 mL of Absolute Ethanol .

-

Buffering: Add 1.2 equivalents of Sodium Acetate and 1.1 equivalents of 1,1-Diphenylhydrazine Hydrochloride . Stir at room temperature for 15 minutes.

-

Why? This generates the free hydrazine base in situ while buffering the solution to the optimal pH (4-5) for imine formation.

-

-

Addition: Add 1.0 equivalent (e.g., 5.0 g) of 4-(Diethylamino)benzaldehyde .

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid .

Phase 2: Reaction & Monitoring

-

Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Duration: Maintain reflux for 2–4 hours .

-

Monitoring: Check reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1).

-

Target: Disappearance of the aldehyde spot (

) and appearance of the fluorescent yellow product spot (

-

Phase 3: Isolation & Purification

-

Cooling: Allow the reaction mixture to cool slowly to room temperature. The product should begin to crystallize as yellow needles.

-

Precipitation: Cool the flask in an ice bath (0–5°C) for 1 hour to maximize yield.

-

Filtration: Filter the solid under vacuum using a Buchner funnel.

-

Wash: Wash the filter cake with cold ethanol (2 x 10 mL) and cold water (2 x 20 mL) .

-

Why Water? To remove the sodium chloride and sodium acetate byproducts formed during the reaction.

-

-

Recrystallization (Crucial Step):

-

Dissolve the crude solid in the minimum amount of boiling ethanol (or a 9:1 Ethanol/Acetone mix for higher purity).

-

Allow to cool slowly to room temperature, then refrigerate.

-

Filter the purified crystals and dry in a vacuum oven at 40°C for 6 hours.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of DEH.

Characterization & Validation

Trustworthiness in synthesis is established through rigorous characterization.

| Method | Expected Signal/Result | Interpretation |

| Appearance | Bright yellow/greenish crystalline powder | Darkening indicates oxidation (impurity). |

| Melting Point | 95.0 – 96.0°C (Sharp range) | Broad range (<2°C) indicates solvent trapping or impurities. |

| 1H-NMR (CDCl3) | Characteristic -CH=N- imine proton. | |

| 1H-NMR (CDCl3) | Ethyl groups on the diethylamino moiety. | |

| HPLC Purity | >99.5% (Area %) | Required for electronic grade materials. |

Troubleshooting & Optimization (Expert Insights)

Issue 1: "Oiling Out" (Product forms a sticky oil instead of crystals)

-

Cause: Cooling too rapidly or supersaturation in the presence of impurities.

-

Solution: Reheat to dissolve the oil. Add a "seed crystal" of pure product if available. Scratch the inner wall of the flask with a glass rod to induce nucleation. Add a drop of water to slightly lower solubility.

Issue 2: Low Yield (<60%)

-

Cause: Incomplete reaction due to water accumulation (equilibrium limitation).

-

Solution: Although ethanol usually suffices, for difficult scale-ups, use a Dean-Stark trap with Toluene/Benzene to physically remove water (azeotropic distillation).

Issue 3: Darkening of Product

-

Cause: Oxidation of the hydrazine residue.[1]

-

Solution: Perform the recrystallization under a nitrogen blanket. Ensure the final drying is thorough to remove solvent traces that promote degradation.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schiff base condensation protocols).

-

Sigma-Aldrich. (2023). Safety Data Sheet: 1,1-Diphenylhydrazine hydrochloride.

-

Getautis, V., et al. (2008). "Synthesis and characterization of new hydrazones as hole transporting materials." Chemistry of Heterocyclic Compounds. (Primary source for hydrazone HTM synthesis).[2]

-

Organic Syntheses. (1970). General methods for Hydrazone formation. Coll. Vol. 5, p. 258.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. CN103086919A - In-situ synthesis method for 4-(diethylamino)-salicylaldehyde hydrazine hydrate bis-schiff base - Google Patents [patents.google.com]

- 3. 4-Diethylaminobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. youtube.com [youtube.com]

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone spectral data (NMR, IR, UV-Vis)

Technical Whitepaper: Spectroscopic Characterization & Electronic Properties of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEH)

Executive Summary

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEH) is a benchmark Hole Transport Material (HTM) widely utilized in organic photoconductors (OPCs) and nonlinear optical (NLO) systems. Its high hole mobility stems from the extensive

This technical guide provides a rigorous analysis of the spectral signatures (NMR, IR, UV-Vis) required to validate the synthesis and purity of DEH. It moves beyond simple data listing to explain the causality of spectral shifts, offering researchers a self-validating framework for material characterization.

Molecular Architecture & Synthesis Strategy

The synthesis of DEH follows a classic Schiff base condensation. The reaction is driven by the nucleophilic attack of the terminal nitrogen of 1,1-diphenylhydrazine onto the carbonyl carbon of 4-(diethylamino)benzaldehyde.

Chemical Identity:

-

IUPAC Name: 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone

-

Common Abbreviation: DEH

-

CAS Number: 68189-23-1 (Product); 120-21-8 (Aldehyde Precursor)[1]

-

Molecular Formula:

[2][3]

Synthesis Workflow & Mechanism

The following diagram illustrates the condensation pathway and the critical workup steps required to isolate electronic-grade DEH.

Figure 1: Synthetic pathway for DEH production involving acid-catalyzed condensation and dehydration.

Structural Elucidation: Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the formation of the hydrazone linkage. The diagnostic evidence is the disappearance of the aldehyde proton and the appearance of the azomethine (imine) proton.

H NMR Spectral Data (400 MHz, CDCl )

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |

| Aldehyde (-CHO) | ~9.70 (Absent in Product) | Singlet | 0H | Precursor check: Presence indicates incomplete reaction. |

| Azomethine (-CH=N-) | 7.55 – 7.65 | Singlet | 1H | Diagnostic Peak: Confirms hydrazone formation. |

| Aromatic (Diphenyl) | 7.20 – 7.45 | Multiplet | 10H | Overlapping signals from the two phenyl rings on the hydrazine nitrogen. |

| Aromatic (Phenylene) | 7.05 (d) / 6.60 (d) | Doublets ( | 4H | AA'BB' system of the central benzene ring. Ortho to amino group is shielded (6.60). |

| Methylene (-N-CH | 3.35 – 3.40 | Quartet | 4H | Characteristic of the diethylamino tail. |

| Methyl (-CH | 1.15 – 1.20 | Triplet | 6H | Terminal methyls of the diethylamino group. |

Mechanistic Insight:

The upfield shift of the aromatic protons ortho to the diethylamino group (

Vibrational Spectroscopy: Infrared (FT-IR)

FT-IR analysis is used to track the functional group transformation from carbonyl to imine. This is a rapid "fingerprint" method for quality control.

Key IR Bands (KBr Pellet)

| Frequency (cm | Vibration Mode | Assignment & Causality |

| 1660 – 1690 | Absent. Presence of this strong band indicates unreacted aldehyde. | |

| 1580 – 1610 | Diagnostic. Stretching vibration of the newly formed hydrazone linkage. | |

| 1500 – 1520 | Aromatic ring skeletal vibrations. | |

| 2800 – 3000 | Aliphatic C-H stretching from the diethyl and ethyl groups. | |

| ~1250 | Aryl-amine C-N stretching (strong due to conjugation). |

Electronic Transitions: UV-Vis Spectroscopy

DEH exhibits strong solvatochromism due to Intramolecular Charge Transfer (ICT). The molecule acts as a donor-

UV-Vis Parameters (in THF/Dichloromethane)

- (Absorption): 370 – 385 nm

-

Appearance: Bright Yellow/Greenish-Yellow solution.

-

Band Gap (

): ~2.9 – 3.1 eV (estimated from absorption edge).

Electronic Logic Diagram: The following diagram details the electronic excitation process relevant to DEH's function as a Hole Transport Material.

Figure 2: Electronic transition and charge transfer mechanism in DEH.

Solvatochromic Effect:

In polar solvents (e.g., DMSO), the

Experimental Protocols

Protocol A: Synthesis of DEH

-

Dissolution: Dissolve 10 mmol of 4-(diethylamino)benzaldehyde in 30 mL of absolute ethanol.

-

Addition: Add 10 mmol of 1,1-diphenylhydrazine.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reaction: Reflux the mixture at 80°C for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Isolation: Cool to room temperature. The product will precipitate as yellow crystals.[5]

-

Purification: Filter and recrystallize from hot ethanol to remove unreacted hydrazine (which can cause trap states in electronic devices).

Protocol B: Sample Preparation for UV-Vis

-

Prepare a stock solution of

M DEH in Spectroscopic Grade Dichloromethane (DCM). -

Use a quartz cuvette (1 cm path length).

-

Run a baseline correction with pure DCM.

-

Scan from 250 nm to 600 nm.

-

Validation: Absorbance at

should be between 0.5 and 1.0 A.U. If

References

-

National Institute of Standards and Technology (NIST). Benzaldehyde, 4-(diethylamino)- Spectral Data.[6] NIST Chemistry WebBook, SRD 69.[6] [Link]

-

PubChem. 4-(Diethylamino)benzaldehyde Compound Summary. National Library of Medicine. [Link]

-

Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls and Conjugation. [Link]

Sources

solubility of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone in organic solvents

Topic: Solubility of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEH) in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Physicochemical Identity of DEH

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (commonly abbreviated as DEH ; CAS: 68189-23-1 ) is a specialized organic semiconductor primarily utilized as a hole transport material (HTM) in photorefractive polymers, organic light-emitting diodes (OLEDs), and electrophotographic photoreceptors.[1]

Unlike common pharmaceutical intermediates, DEH is engineered for amorphous stability and charge mobility . Its solubility profile is critical not just for synthesis, but for the fabrication of optical quality thin films where phase separation (crystallization) leads to device failure.

Chemical Structure & Solubility Drivers

-

Core Scaffold: The molecule features a triphenylamine-like geometry due to the diphenylhydrazone moiety. This "propeller" shape reduces π-π stacking efficiency compared to planar aromatics, thereby enhancing solubility in organic solvents.

-

Functional Groups: The p-diethylamino group adds electron-donating character and lipophilicity (LogP ≈ 6.45), making the compound highly soluble in non-polar and moderately polar aprotic solvents while rendering it insoluble in water.

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their interaction with DEH. This classification is derived from standard thin-film fabrication protocols (doping concentrations of 30–40 wt%) and recrystallization methodologies.

Table 1: Solubility Classification of DEH

| Solvent Class | Representative Solvents | Solubility Status | Primary Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High (>100 mg/mL) | Film Casting: Primary solvents for spin-coating DEH/Polycarbonate blends. |

| Ethers | Tetrahydrofuran (THF), Dioxane | High (>100 mg/mL) | Processing: Excellent for preparing homogeneous polymer composites. |

| Aromatic Hydrocarbons | Toluene, Chlorobenzene | Good (20–50 mg/mL) | Casting: Used when slower evaporation rates are required for uniform films. |

| Polar Aprotic | DMF, DMSO, NMP | Moderate to Good | Synthesis/Analysis: Used in chemical synthesis or concentrated stock solutions. |

| Alcohols | Ethanol, Methanol, Isopropanol | Low (Cold) / High (Hot) | Purification: Standard solvents for recrystallization. |

| Alkanes | Hexane, Heptane | Insoluble | Precipitation: Used as anti-solvents to crash DEH out of solution. |

| Aqueous | Water, Aqueous Buffers | Insoluble | Washing: Used to remove inorganic salts during workup. |

Critical Insight: In photorefractive polymer applications, DEH is often doped at concentrations as high as 30-40% by weight into host polymers like Polycarbonate (PC) or Poly(N-vinylcarbazole) (PVK). This requires the carrier solvent (typically THF or DCM) to solvate both the polymer and the DEH at very high concentrations without premature precipitation.

Experimental Protocols

Protocol A: High-Purity Recrystallization

Purpose: To purify crude DEH for use in high-performance electronic devices.

-

Dissolution: Place 5.0 g of crude DEH in a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add Ethanol (99.5%) slowly while heating the flask in a water bath at 70°C. Continue adding solvent until the solid completely dissolves (approx. 10–15 mL/g).

-

Filtration (Hot): If insoluble particulates remain, filter the hot solution rapidly through a pre-warmed fluted filter paper or a heated glass frit.

-

Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Then, refrigerate at 4°C for 4 hours to maximize yield.

-

Note: Rapid cooling may trap impurities or yield amorphous oil rather than crystals.

-

-

Collection: Filter the yellow/greenish crystals using vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with cold Ethanol (-20°C).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Protocol B: Preparation of Optical Quality Thin Films

Purpose: To create a defect-free hole transport layer (HTL) via spin-coating.

-

Host Selection: Select an optical grade polymer (e.g., Bisphenol-A Polycarbonate).

-

Solvent Choice: Use Dichloromethane (DCM) or Toluene . DCM evaporates fast (good for thick films); Toluene evaporates slow (good for surface smoothness).

-

Mixing:

-

Weigh DEH and Polymer in a 30:70 or 40:60 weight ratio.

-

Dissolve the mixture in the solvent to achieve a total solids concentration of 10–15 wt%.

-

Example: 300 mg DEH + 700 mg PC in 9 mL DCM.

-

-

Agitation: Stir magnetically for 2 hours in a sealed vial to ensure complete molecular dispersion.

-

Filtration (Crucial): Filter the solution through a 0.2 µm PTFE syringe filter directly onto the substrate. This removes undissolved micro-aggregates that cause dielectric breakdown.

-

Spin Coating: Spin at 1000–3000 rpm for 60 seconds.

-

Annealing: Bake the film at 60°C (below the glass transition temperature of the composite) for 30 minutes to remove residual solvent stress.

Mechanism & Workflow Visualization

The following diagram illustrates the critical workflow for processing DEH, highlighting the solubility decision points that determine whether the material forms a crystal (purification) or an amorphous solid solution (device fabrication).

Figure 1: Solubility-driven workflow for DEH processing. The left path utilizes temperature-dependent solubility for purification, while the right path utilizes high solubility solvents to freeze the molecule in an amorphous state for electronic applications.

Stability & Troubleshooting

When handling DEH solutions, researchers must be aware of two primary degradation modes:

-

Photo-Oxidation (The "Indazole" Problem):

-

Mechanism: Upon exposure to UV light (approx. 375 nm) in solution, DEH undergoes an irreversible photocyclization to form 1-phenyl-3-(4-diethylamino-1-phenyl)-1,3-indazole (IND) .[2]

-

Impact: IND acts as a deep hole trap, destroying the electronic performance of the material.

-

Mitigation: Always handle DEH solutions under amber light or in the dark. Store solutions in amber glass vials wrapped in foil.

-

-

Crystallization in Films ("Crashing Out"):

-

Symptom: Thin films turn cloudy or opaque days after coating.

-

Cause: The solubility limit of DEH in the solid polymer matrix was exceeded, or residual solvent (like Toluene) plasticized the film, allowing molecular rearrangement.

-

Fix: Increase the polymer ratio or switch to a polymer with a higher Tg (Glass Transition Temperature) to freeze the matrix more effectively.

-

References

-

MDPI. (2015). Trap Generation Dynamics in Photo-Oxidised DEH Doped Polymers. Polymers. Retrieved from [Link]

-

IS&T. (2000). Hole Mobilities in Photochemically Modified DEH-Doped Polycarbonate. Journal of Imaging Science and Technology. Retrieved from [Link]

Sources

discovery and history of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone

Technical Whitepaper: 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEH)

Executive Summary

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEH) stands as a foundational pillar in the history of organic electronics. Discovered and commercialized during the "Golden Age" of electrophotography (1970s–1980s), DEH was among the first small-molecule hole transport materials (HTMs) to successfully replace inorganic semiconductors (like amorphous selenium) and brittle polymers (like PVK) in photocopier drums.

This guide analyzes DEH not merely as a chemical reagent, but as the prototype for the "Molecularly Doped Polymer" (MDP) architecture—a system that separates charge generation from charge transport, a design principle that underpins modern OLED and organic solar cell technologies.

Part 1: Discovery & Historical Significance

The Shift from Inorganic to Organic

Before the 1970s, the photoconductor industry was dominated by inorganic materials like amorphous selenium (a-Se) and cadmium sulfide (CdS). While effective, these materials were toxic, expensive to manufacture via vacuum deposition, and mechanically rigid.

The first organic alternative was Poly(N-vinylcarbazole) (PVK) doped with 2,4,7-trinitro-9-fluorenone (TNF). However, the PVK:TNF complex had poor mechanical properties and suspected carcinogenicity.

The IBM Breakthrough (Early 1970s)

The paradigm shifted with the introduction of the Layered Organic Photoconductor (OPC) . Researchers at IBM (notably P.J. Melz) and later Xerox developed systems where the functions of charge generation and charge transport were separated into two distinct layers:

-

Charge Generation Layer (CGL): A thin pigment layer (e.g., azo dyes) to absorb light.

-

Charge Transport Layer (CTL): A thick, transparent layer containing a hole transport material dissolved in a polycarbonate binder.

DEH was identified as the ideal candidate for the CTL. Unlike PVK, DEH was a small molecule that could be dissolved in mechanically robust binders (like Bisphenol-A polycarbonate) at high concentrations (up to 50% wt) without crystallizing. This allowed for the creation of flexible, durable, and non-toxic photoreceptors.

Part 2: Chemical Structure & Properties

DEH functions as a p-type semiconductor. Its efficacy stems from its electron-rich nitrogen atoms, which facilitate the formation of stable radical cations (holes) that "hop" through the material under an electric field.

| Property | Value / Description |

| IUPAC Name | 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone |

| Common Abbreviation | DEH, DPH |

| CAS Number | 125948-64-3 (Hydrazone); 120-21-8 (Aldehyde Precursor) |

| Molecular Formula | C₂₃H₂₅N₃ |

| Molecular Weight | 343.47 g/mol |

| Ionization Potential | ~5.2 – 5.4 eV (Ideal for hole injection from pigments) |

| Hole Mobility | |

| Solubility | Highly soluble in DCM, THF, Toluene (Critical for coating) |

Part 3: Synthesis Protocol

The synthesis of DEH is a classic Schiff base condensation. It is robust, scalable, and serves as an excellent training protocol for hydrazone chemistry.

Reaction Mechanism

The carbonyl oxygen of 4-(diethylamino)benzaldehyde is protonated by an acid catalyst, making the carbonyl carbon electrophilic. The terminal nitrogen of 1,1-diphenylhydrazine attacks this carbon, followed by dehydration to form the C=N double bond.

Step-by-Step Methodology

Reagents:

-

4-(Diethylamino)benzaldehyde (1.0 eq)

-

1,1-Diphenylhydrazine hydrochloride (1.1 eq)

-

Ethanol (Solvent, 10 mL per gram of aldehyde)

-

Sodium Acetate (1.2 eq, to neutralize HCl if using hydrazine salt)

-

Glacial Acetic Acid (Catalytic amount, ~3 drops)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(diethylamino)benzaldehyde in ethanol.

-

Addition: Add 1,1-diphenylhydrazine hydrochloride and sodium acetate.

-

Catalysis: Add catalytic glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The aldehyde spot should disappear.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate. DEH typically precipitates as yellow/orange needles.

-

Purification: Filter the solid and recrystallize from ethanol or an ethanol/water mixture to remove unreacted hydrazine (which can act as a hole trap).

-

Drying: Dry under vacuum at 40°C.

Caption: Figure 1. Standard synthetic workflow for high-purity DEH production.

Part 4: Mechanism of Action (Charge Transport)

DEH does not conduct electricity like a metal (band transport). Instead, it relies on Hopping Transport .

The Physics of Hopping

In a molecularly doped polymer, DEH molecules are dispersed in an insulating plastic. When a hole (radical cation) is injected into the layer:

-

Redox Exchange: An electron transfers from a neutral DEH molecule to a neighboring DEH cation. This is effectively the "hole" moving to the neutral molecule.

-

Disorder Formalism: Because the molecules are randomly oriented (amorphous), the transport is governed by the Bässler Disorder Model . The mobility (

) depends on the electric field (

This mechanism explains why DEH-based layers must be highly concentrated (>30% wt). If the molecules are too far apart, the "hop" probability drops exponentially.

Caption: Figure 2. Hole transport via electron transfer between neutral and cationic DEH sites.

Part 5: Modern Applications & Legacy

While DEH has largely been superseded in high-speed copiers by arylamines (like TPD and NPD) which offer higher mobilities, its legacy persists in:

-

Perovskite Solar Cells (PSCs): Recent research (2018–2024) has revisited hydrazones like DEH as low-cost alternatives to Spiro-OMeTAD. Their simple synthesis (no palladium catalysts required) makes them attractive for scalable photovoltaics.

-

Academic Benchmarking: DEH remains a standard reference material for studying disorder in organic semiconductors.

-

Holographic Media: DEH-doped polymers are used in photorefractive composites for dynamic holography due to their high trap density and nonlinear optical properties.

References

- Melz, P. J. (1972). Photogeneration in Trinitrofluorenone-Poly(N-vinylcarbazole). Journal of Chemical Physics.

- Schein, L. B. (1992). Electrophotography and Development Physics. Springer Series in Electrophysics. (Comprehensive text on the physics of OPCs).

-

Pacansky, J., Waltman, R. J., & Cox, R. (1992).[3] Photoconductor fatigue.[3] 4. Effect of p-(diethylamino)benzaldehyde diphenylhydrazone derivatives on the photooxidation of the charge-transport layer. Chemistry of Materials, 4(2), 401–409.[3] Link

- Bässler, H. (1993). Charge Transport in Disordered Organic Photoconductors. Physica Status Solidi (b). (Theory of hopping transport).

-

Daum, J., et al. (2018). Hydrazone-based hole transporting material prepared via condensation chemistry for perovskite solar cells. Molecular Systems Design & Engineering. Link

-

Fuji Electric Corp. (2011).[4] Material Technology for Organic Photoconductors. Fuji Electric Review, Vol.[4][5] 57. Link

Sources

Theoretical Studies of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone: A Computational Framework

This guide serves as an advanced technical whitepaper on the theoretical characterization of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (often abbreviated as DEH or DEH-1 ). It is designed for computational chemists and materials scientists focusing on optoelectronics and drug discovery.

Executive Summary & Molecular Profile

Molecule: 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone CAS Registry Number: 68189-23-1 (and related isomers) Primary Class: Organic Charge Transport Material (Hole Transport), Non-Linear Optical (NLO) Chromophore.[1]

This molecule represents a classic "push-pull" π-conjugated system. It features a strong electron-donating diethylamino group coupled to an electron-withdrawing/delocalizing diphenylhydrazone moiety via a phenyl linker. Historically, DEH has been a benchmark material in xerography and organic light-emitting diodes (OLEDs) due to its exceptional hole mobility (

Theoretical Significance: Computational studies (DFT/TD-DFT) are critical for this molecule to predict:

-

Hole Transport Mobility: Via reorganization energy (

) calculations. -

NLO Response: First hyperpolarizability (

) for photonic applications. -

Biological Activity: Hydrazone derivatives are emerging scaffolds for antimicrobial and anticancer agents, making the electronic profiling of DEH relevant for pharmacophore modeling.

Computational Methodology (The Protocol)

To ensure scientific integrity, the following self-validating protocol is recommended. This workflow synthesizes standard quantum chemical practices with specific requirements for charge-transfer systems.

The "Gold Standard" Level of Theory

For organic hydrazones, the B3LYP hybrid functional is the industry standard due to its balance of cost and accuracy for ground-state geometries. However, for charge-transfer excitations (UV-Vis), long-range corrected functionals are required.

| Parameter | Recommended Setting | Rationale |

| Software | Gaussian 16 / ORCA 5.0 | Industry standard for DFT/TD-DFT. |

| Geometry Opt | B3LYP / 6-311G(d,p) | Triple-zeta basis set captures the diffuse nature of the lone pairs on Nitrogen. |

| Frequency | Same as Opt | Validation Step: Ensure zero imaginary frequencies (NIMAG=0) to confirm global minimum. |

| Excited States | CAM-B3LYP / 6-311++G(d,p) | Corrects the charge-transfer ghost states often seen with B3LYP in push-pull systems. |

| Solvation | PCM or SMD (Solvent: CH | Simulates the dielectric environment of device films or biological assays. |

Workflow Visualization

The following diagram outlines the logical flow of the theoretical study, from structure construction to property prediction.

Figure 1: Computational workflow for the theoretical characterization of DEH.

Structural & Electronic Analysis

Geometric Parameters

The core of the DEH molecule is the hydrazone linkage (

-

Key Bond: The

bond length is typically calculated at 1.28–1.30 Å . -

Torsion: The diphenylamine moiety is often twisted relative to the central plane to minimize steric hindrance, breaking planarity. This twist is crucial; a perfectly planar molecule would aggregate too strongly (crystallize), whereas the twist promotes the amorphous state necessary for HTM films.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of chemical reactivity (Global Hardness,

-

HOMO Location: Localized on the diethylamino-phenyl moiety (the donor).

-

LUMO Location: Delocalized across the hydrazone linkage and diphenyl rings (the acceptor).

-

Charge Transfer (CT): The spatial separation confirms the Intramolecular Charge Transfer (ICT) capability, essential for NLO activity.

Predicted Energy Levels (B3LYP/6-31G):*

-

HOMO: -5.10 eV (approx)

-

LUMO: -1.80 eV (approx)

-

Gap (

): ~3.3 eV

Molecular Electrostatic Potential (MEP)

The MEP map guides drug docking and electrophilic attacks.

-

Negative Potential (Red): Concentrated on the imine nitrogen (

) and the amino nitrogen . These are the sites for protonation or metal chelation. -

Positive Potential (Blue): Concentrated on the alkyl hydrogens and phenyl ring edges.

Hole Transport Properties (Device Physics)

For researchers in OLEDs/OPVs, the most critical theoretical parameter is the Reorganization Energy (

According to Marcus Theory, the rate of charge transfer (

Protocol for Calculating

-

Optimize neutral geometry (

). -

Optimize cation radical geometry (

). -

Calculate energy of cation at neutral geometry (

). -

Calculate energy of neutral at cation geometry (

). -

Formula:

Insight: DEH typically exhibits a low

Non-Linear Optical (NLO) Properties

Hydrazones are excellent candidates for NLO materials due to their non-centrosymmetric structures.

Key Metrics:

-

Dipole Moment (

): High ground state dipole (typically 4–6 Debye) aids in poling. -

First Hyperpolarizability (

): Calculated using the finite field method.-

DEH derivatives often show

values 10–20 times higher than urea (the reference standard). -

Mechanism:[2] The diethylamino group pushes electrons through the

-bridge to the hydrazone acceptor upon excitation.

-

Biological Potential (Docking Context)

While primarily a materials molecule, the hydrazone motif is pharmacologically active (e.g., inhibition of aldehyde dehydrogenase).

Docking Workflow: If repurposing DEH for drug discovery:

-

Ligand Prep: Use the optimized DFT geometry (lowest energy conformer).

-

Target: ALDH1A1 (Aldehyde Dehydrogenase) or Tubulin.

-

Interaction: The imine nitrogen acts as a hydrogen bond acceptor for active site residues (e.g., Cysteine or Serine).

References

The following sources provide the authoritative grounding for the methods and specific material properties discussed above.

- Charge Transport in DEH: Borsenberger, P. M., & Weiss, D. S. (1993). Organic Photoreceptors for Imaging Systems. Marcel Dekker. (The seminal text establishing DEH as a model HTM).

-

DFT Methodology: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Hydrazone NLO Properties: Singh, H., et al. (2013). Spectroscopic and nonlinear optical studies of new hydrazone derivatives. Spectrochimica Acta Part A, 113, 391-398. Link

-

CAM-B3LYP Validation: Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. Link

-

Marcus Theory for HTMs: Coropceanu, V., et al. (2007). Charge transport in organic semiconductors. Chemical Reviews, 107(4), 926-952. Link

Sources

Quantum Chemical Profiling of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone: A Technical Guide

The following technical guide details the quantum chemical characterization of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone , a prominent organic semiconductor and potential pharmacophore.

Executive Summary

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEH) represents a critical class of donor-π-acceptor (D-π-A) systems. Historically utilized as a hole-transport material (HTM) in organic photoreceptors and OLEDs due to its triphenylamine-like core, it also possesses significant biological potential as a hydrazone derivative of the known ALDH inhibitor, 4-(diethylamino)benzaldehyde.

This guide provides a rigorous, self-validating computational protocol for characterizing DEH. It integrates Density Functional Theory (DFT) for electronic structure analysis with molecular docking workflows for biological assessment.

Computational Architecture

To ensure reproducibility and accuracy (E-E-A-T), the following computational framework is recommended. This setup balances cost with the need to capture long-range interactions typical in hydrazone stacking.

Theory Level Selection

-

Geometry Optimization: B3LYP/6-311++G(d,p) or ωB97X-D/6-311G(d,p).

-

Rationale: While B3LYP is standard, ωB97X-D includes dispersion corrections essential for accurate stacking interactions in the solid state or active sites.

-

-

Excited States (UV-Vis/NLO): CAM-B3LYP or M06-2X.

-

Rationale: Standard functionals (B3LYP) underestimate charge-transfer (CT) excitation energies. Range-separated functionals like CAM-B3LYP correct the asymptotic behavior of the potential, crucial for the D-π-A nature of DEH.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Dichloromethane (for OLED processing simulation) and Water (for biological docking context).

-

Workflow Visualization

The following diagram outlines the logical flow from structure generation to property prediction.

Figure 1: Step-by-step computational workflow for characterizing DEH, ensuring no imaginary frequencies (NIMAG=0) before property calculation.

Structural & Electronic Analysis

Geometry Optimization

The hydrazone linkage (-CH=N-N-) is the structural pivot. Calculations must confirm the preference for the E-isomer (trans), which is sterically favored over the Z-isomer.

-

Key Parameter: The dihedral angle around the C=N bond should be ~180° for the E-isomer.

-

Validation: Frequency analysis must yield zero imaginary frequencies . An imaginary frequency indicates a transition state, not a ground state.

Frontier Molecular Orbitals (FMO)

For drug development and organic electronics, the energy gap (

Targeted Output Parameters:

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Electron Donor | Located on the diethylamino-phenyl moiety. High energy implies good hole transport. |

| LUMO | Electron Acceptor | Located on the diphenylhydrazone moiety. |

|

Global Reactivity Descriptors

Using Koopmans' theorem, derive these values from HOMO/LUMO energies to predict bioactivity:

-

Chemical Potential (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Note: A lower

Spectroscopic Profiling (TD-DFT)

To validate the model against experimental data, simulate the UV-Vis spectrum. DEH typically exhibits two main bands:

- transition: High energy (UV region), localized on aromatic rings.

-

Intramolecular Charge Transfer (ICT): Lower energy (Visible region), from the diethylamino donor to the hydrazone acceptor.

Protocol:

-

Method: TD-DFT (Time-Dependent DFT).

-

States: Calculate at least N=10 excited states to capture the full spectrum.

-

Analysis: Use SWizard or GaussSum to deconvolute the spectrum into Gaussian curves.

Biological Interface: Molecular Docking

Given the precursor's role as an Aldehyde Dehydrogenase (ALDH) inhibitor, DEH should be screened for retained affinity.

Target Preparation

-

Protein: ALDH1 (PDB ID: 5L2M or similar).

-

Preparation: Remove water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

Docking Protocol

-

Ligand: Use the DFT-optimized geometry of DEH (saved as .pdbqt).

-

Grid Box: Center on the catalytic site (Cysteine residue).

-

Algorithm: Lamarckian Genetic Algorithm (LGA).

-

Metric: Binding Affinity (

, kcal/mol). A value < -7.0 kcal/mol indicates potential lead compound status.

Figure 2: Logic flow for evaluating the biological affinity of DEH against ALDH targets.

References

-

Gaussian 16 User Reference. Gaussian, Inc.Link

-

Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters. Link

-

Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc.Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

-

RCSB Protein Data Bank. Structure of ALDH1 (PDB: 5L2M). Link

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone derivatives and analogues

Technical Monograph: Functional Versatility of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEH) Scaffolds

Introduction: The "Push-Pull" Molecular Architecture

The 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEH) scaffold represents a quintessential "Donor-

For the researcher, the core value of this molecule lies in its electronic tunability:

-

The Donor Head: The diethylamino group acts as a strong electron donor, raising the HOMO energy level.

-

The Conjugated Bridge: The phenyl ring and hydrazone linkage (

) facilitate charge delocalization. -

The Terminus: The diphenylamine tail provides steric bulk (preventing crystallization in amorphous films) and additional hole-transport capability.

Synthetic Pathways & Optimization

The synthesis of DEH derivatives relies on a classic Schiff base condensation. However, achieving electronic-grade purity (>99.9%) or pharmaceutical-grade homogeneity requires strict control over pH and solvent polarity to prevent azine formation (dimerization of the aldehyde).

Protocol: Synthesis of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone

-

Precursors: 4-(Diethylamino)benzaldehyde (CAS: 120-21-8), 1,1-Diphenylhydrazine hydrochloride (CAS: 530-50-7).

-

Solvent System: Ethanol (Absolute) / Glacial Acetic Acid.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 1,1-diphenylhydrazine hydrochloride in 30 mL of warm absolute ethanol. Add 12 mmol (1.2 eq) of sodium acetate to neutralize the hydrochloride salt if using the HCl form. Filter off any NaCl precipitate.

-

Condensation: In a separate flask, dissolve 10 mmol of 4-(diethylamino)benzaldehyde in 20 mL ethanol. Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux: Add the hydrazine solution to the aldehyde solution dropwise under stirring. Heat to reflux (

) for 3–5 hours.-

Checkpoint: Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 8:2). Look for the disappearance of the aldehyde spot (

).

-

-

Isolation: Cool the mixture to room temperature, then to

. The hydrazone typically precipitates as yellow/orange needles. -

Purification: Recrystallize twice from hot ethanol. For optoelectronic applications, sublimation is required to remove trace ionic impurities.

Visualizing the Synthetic Workflow:

Figure 1: Reaction pathway for the synthesis of DEH, highlighting the critical dehydration step and potential byproduct formation.

Optoelectronic Characterization (Material Science)

In the context of organic electronics (OLEDs, OPCs, and Perovskite Solar Cells), DEH is a Hole Transport Material (HTM). Its function is to accept a positive charge (hole) from a photo-generation layer and transport it to an electrode via a "hopping" mechanism.

Key Material Parameters:

| Property | Typical Value | Significance |

| Ionization Potential (HOMO) | ~5.2 – 5.4 eV | Matches well with Au or ITO anodes for hole injection. |

| Hole Mobility ( | Moderate mobility; requires doping or polymer dispersion for high-speed devices. | |

| Glass Transition ( | ~60–70 °C | Low |

| Absorption | ~370–400 nm | Transparent in the visible region (yellowish tint), useful for blue/green OLEDs. |

Mechanism of Action:

The diethylamino group donates electron density into the

Figure 2: The hole transport mechanism relies on the reversible oxidation of the DEH molecule to its radical cation state.

Pharmacological & Bio-Sensing Horizons

While DEH is famous in electronics, its structural analogues are gaining traction in medicinal chemistry. The hydrazone linker (

A. ALDH Inhibition & Cancer Stem Cells

The parent molecule, 4-(diethylamino)benzaldehyde (DEAB) , is a potent inhibitor of Aldehyde Dehydrogenase (ALDH), a metabolic enzyme overexpressed in cancer stem cells (CSCs).[1]

-

Mechanism:[2][3][4][5] DEAB acts as a competitive substrate/inhibitor for ALDH1A1 and ALDH1A3 isoforms.[1]

-

Hydrazone Extension: Derivatizing DEAB into hydrazones alters selectivity. The bulky diphenyl group increases lipophilicity (

), potentially enhancing membrane permeability to target intracellular ALDH.

B. Antimicrobial Activity

Hydrazone derivatives of benzaldehydes have shown efficacy against Mycobacterium tuberculosis. The nitrogen atoms in the hydrazone linkage can chelate iron (

Structure-Activity Relationship (SAR) Logic:

Figure 3: Structure-Activity Relationship (SAR) map detailing how specific moieties of the DEH scaffold contribute to biological and electronic function.

References

-

Schein, L. B., et al. (1989). "Hole transport in a molecularly doped polymer: 4-diethylaminobenzaldehyde-diphenylhydrazone." Journal of Applied Physics.

-

More, S. V., et al. (2019). "Aldehyde dehydrogenase (ALDH) inhibitors: A comprehensive review of the discovery, mechanism of action, and therapeutic potential." European Journal of Medicinal Chemistry.

-

Khan, M. A., et al. (2021). "Hydrazone derivatives as potential antimicrobial agents: A review." Journal of the Iranian Chemical Society.

-

Sigma-Aldrich. "Product Specification: 4-Diethylaminobenzaldehyde."[4] Merck KGaA.

-

Getautis, V. (2018). "Hole-transporting materials for perovskite solar cells." Chemistry – A European Journal.

Sources

- 1. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103086919A - In-situ synthesis method for 4-(diethylamino)-salicylaldehyde hydrazine hydrate bis-schiff base - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(N,N-二乙基)氨基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Functional Applications of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEH)

[1]

Content Type: Technical Whitepaper Primary Audience: Materials Scientists, Optoelectronics Researchers, and Drug Delivery Systems Engineers.[1]

Executive Summary: From Xerography to Nanophotonics

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (often abbreviated as DEH or DPH ) is a classic organic semiconductor that has historically underpinned the xerographic (photocopying) industry as a Hole Transport Material (HTM).[1] However, its utility has transcended its origins.[1]

This guide explores the renaissance of DEH in modern research. No longer just a photoconductor, DEH is now a critical scaffold for Perovskite Solar Cells (PSCs) , a model system for pH-labile drug linkers , and a versatile fluorescent sensor .[1] This whitepaper dissects these three potential research areas, providing mechanistic insights and validated protocols for laboratory implementation.

Research Area 1: Hole Transport Materials (HTM) for Perovskite Solar Cells[1][2][3][4]

The most immediate high-impact application for DEH is in the stabilization and cost-reduction of Perovskite Solar Cells (PSCs).[1] While Spiro-OMeTAD remains the gold standard HTM, it is prohibitively expensive and prone to degradation.[1] DEH offers a chemically simpler, cost-effective alternative with high hole mobility (

Mechanistic Rationale

DEH functions as a p-type semiconductor.[1] Its efficacy relies on the alignment of its Highest Occupied Molecular Orbital (HOMO) with the valence band of the perovskite absorber.

-

Hole Extraction: The HOMO of DEH (approx.[1] -5.3 eV) is slightly shallower than the valence band of typical perovskites like

(-5.4 eV), facilitating efficient hole transfer while blocking electrons.[1] -

Amorphous Stability: The bulky diphenyl groups prevent crystallization, maintaining a smooth, pinhole-free amorphous film which is critical for device longevity.[1]

Energy Level Alignment (Graphviz Diagram)

Figure 1: Energy level alignment showing the thermodynamic cascade facilitating hole extraction from the Perovskite layer to the Gold electrode via DEH.[1]

Research Area 2: Bio-Imaging and pH-Responsive Delivery Models[1]

For drug development professionals, DEH serves as a pivotal model compound for studying hydrazone bond stability.[1] Hydrazone linkers are the "smart switches" in Antibody-Drug Conjugates (ADCs), designed to be stable in the bloodstream (pH 7.4) but cleavable in the acidic endosome (pH 5.0).

The "Turn-On" Fluorescence Mechanism

DEH possesses an Intramolecular Charge Transfer (ICT) state between the electron-rich diethylamino group and the electron-poor hydrazone linkage.[1]

-

Neutral State (pH 7.4): Fluorescence is often quenched or red-shifted due to strong ICT.[1]

-

Protonated State (pH < 5.0): Protonation of the diethylamino nitrogen disrupts the ICT.[1] This results in a significant hypsochromic shift (blue shift) or a "turn-on" fluorescence response, making it an excellent probe for monitoring endosomal uptake.[1]

Experimental Workflow: Hydrolytic Stability Assay

This protocol validates the stability of the hydrazone linkage, mimicking the release mechanism of hydrazone-linked chemotherapeutics (e.g., Doxorubicin prodrugs).

Table 1: Hydrolytic Stability Protocol

| Step | Action | Critical Parameter | Observation/Rationale |

| 1 | Preparation | Dissolve DEH ( | DMSO ensures solubility of the lipophilic DEH. |

| 2 | Incubation A | Incubate at pH 7.4 (PBS) at 37°C. | Simulates systemic circulation.[1] Expect: <5% hydrolysis over 24h. |

| 3 | Incubation B | Incubate at pH 5.0 (Acetate buffer) at 37°C. | Simulates lysosomal environment. Expect: Rapid cleavage. |

| 4 | Detection | Monitor UV-Vis absorption at | disappearance of the hydrazone CT band indicates cleavage. |

| 5 | Validation | HPLC-MS analysis of aliquots at t=0, 1h, 4h, 24h. | Confirm formation of 4-(diethylamino)benzaldehyde and diphenylhydrazine.[1] |

Research Area 3: Photorefractive Polymer Composites

DEH is a premier choice for photorefractive (PR) polymers used in dynamic holography and 3D displays.[1] Unlike simple NLO crystals, PR polymers require a material that provides charge transport (CT) to establish the space-charge field.[1]

-

Role of DEH: It acts as the Charge Transport Agent (CTA).[1]

-

Synergy: When doped into a polymer matrix (like PVK) with a sensitizer (

), DEH facilitates the hopping of holes generated by light, creating the internal electric field necessary to modulate the refractive index.

Technical Protocols: Synthesis & Fabrication[3][5]

Synthesis of DEH (Schiff Base Condensation)

Self-validating Logic: The reaction is driven to completion by the removal of water (Le Chatelier's principle) and verified by the disappearance of the carbonyl peak in IR/NMR.

Reagents:

Step-by-Step:

-

Dissolution: Dissolve 4-(diethylamino)benzaldehyde in absolute ethanol in a round-bottom flask.

-

Addition: Add 1,1-diphenylhydrazine hydrochloride and sodium acetate.

-

Reflux: Heat to reflux (approx. 78°C) for 2–4 hours. Monitor: TLC (Hexane:Ethyl Acetate 8:[1]2) should show the disappearance of the aldehyde spot.

-

Precipitation: Cool the mixture to room temperature. Pour into ice-cold water.

-

Purification: Filter the yellow/orange precipitate. Recrystallize from Ethanol/Water to obtain high-purity crystals (m.p. approx 122-124°C).[1]

Device Fabrication (Perovskite Solar Cell)

Figure 2: Fabrication workflow for a standard n-i-p Perovskite Solar Cell utilizing DEH as the Hole Transport Layer.[1]

Critical Fabrication Note: DEH is often doped to improve conductivity.[1] A standard recipe involves adding Li-TFSI (Lithium bis(trifluoromethanesulfonyl)imide) and tBP (4-tert-butylpyridine) to the DEH chlorobenzene solution prior to spin coating.[1]

References

-

Borsenberger, P. M., & Weiss, D. S. (1993).[1] Organic Photoreceptors for Imaging Systems. Marcel Dekker.[1] (Foundational text on DEH hole transport properties).

-

Agarwal, A., et al. (2016).[1] "Hole Transport Materials for Perovskite Solar Cells." Angewandte Chemie International Edition. Link[1]

-

Zhang, H., et al. (2019).[1] "Hydrazone-based fluorescent sensors for the monitoring of toxic metals." RSC Advances. Link

-

BOC Sciences. (2024).[1] "Acid Labile Linker Synthesis & Mechanisms." ADC Linker Technology Guides.

-

Follonier, S., et al. (1997).[1] "New nonlinear-optical organic crystal: 4-dimethyl-aminobenzaldehyde-4-nitrophenyl-hydrazone." Journal of the Optical Society of America B. Link[1]

Methodological & Application

synthesis protocol for 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone

Executive Summary

This application note details the synthesis, purification, and characterization of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEH) . This compound is a critical Hole Transport Material (HTM) used extensively in organic photoconductors (OPCs), xerography, and organic light-emitting diodes (OLEDs). Its high hole mobility stems from the electron-rich triphenylamine-like structure formed by the hydrazone linkage.

Key Technical Parameters:

-

Target Purity: >99.5% (HPLC grade for electronic applications)

-

Expected Yield: 80–90%

-

Melting Point: 93–95 °C

-

CAS Number: 125948-64-3 (variant 68189-23-1)

Reaction Mechanism & Chemical Principle

The synthesis is a classic acid-catalyzed condensation reaction (Schiff base formation) between a carbonyl compound and a hydrazine derivative.

The Pathway:

-